![molecular formula C21H19ClN6O B2840486 N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955339-17-0](/img/structure/B2840486.png)

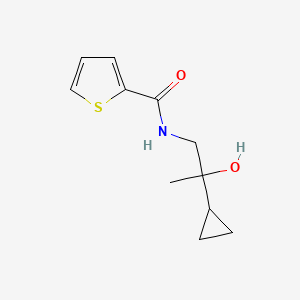

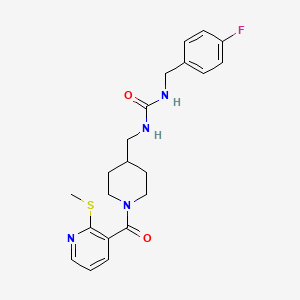

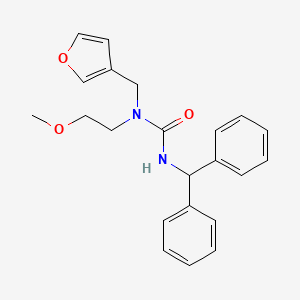

N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C21H19ClN6O and its molecular weight is 406.87. The purity is usually 95%.

BenchChem offers high-quality N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

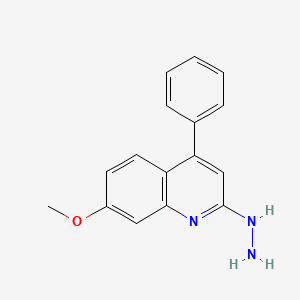

LRRK2 Kinase Inhibition

This compound has been identified as a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor . LRRK2 (Leucine-rich repeat kinase 2) has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity. As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .

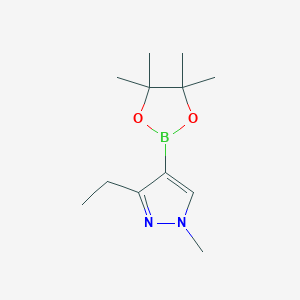

Protodeboronation of Pinacol Boronic Esters

The compound has been used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but not well-developed process in organic synthesis. This compound has been used in a radical approach to catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Anti-Markovnikov Hydromethylation of Alkenes

Paired with a Matteson–CH2–homologation, this compound allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

JAK1 Inhibition

The compound exhibited an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 . JAK1 is a member of the Janus kinase family, which plays a crucial role in the signaling of a number of cytokines and growth factors, and is a potential target for anti-inflammatory and immunomodulatory drugs .

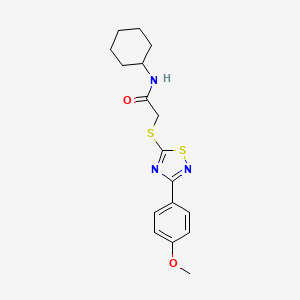

Antibacterial Activity

In search of better antibacterial agents, this compound has been synthesized and evaluated . Antibacterial agents are crucial in the fight against bacterial infections, and the development of novel antibacterial agents can help overcome the problem of antibiotic resistance .

Anticancer Activity

This compound has also been evaluated as a potential anticancer agent . Cancer remains a major public health problem worldwide, and the development of novel anticancer agents is an important area of research .

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN6O/c22-15-5-4-6-16(13-15)24-19-18-14-23-28(17-7-2-1-3-8-17)20(18)26-21(25-19)27-9-11-29-12-10-27/h1-8,13-14H,9-12H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAQSUBPKNQNND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2840405.png)

![1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine](/img/structure/B2840406.png)

![N-[3-(N-ethylanilino)propyl]prop-2-enamide](/img/structure/B2840416.png)

![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylacetamide](/img/structure/B2840418.png)

![2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile](/img/structure/B2840426.png)